4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1398046-66-6
VCID: VC3104430
InChI: InChI=1S/C8H4F4N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2
SMILES: C1=C(C(=CC(=C1F)N)C(F)(F)F)C#N
Molecular Formula: C8H4F4N2
Molecular Weight: 204.12 g/mol

4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile

CAS No.: 1398046-66-6

Cat. No.: VC3104430

Molecular Formula: C8H4F4N2

Molecular Weight: 204.12 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile - 1398046-66-6

Specification

CAS No. 1398046-66-6
Molecular Formula C8H4F4N2
Molecular Weight 204.12 g/mol
IUPAC Name 4-amino-5-fluoro-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H4F4N2/c9-6-1-4(3-13)5(2-7(6)14)8(10,11)12/h1-2H,14H2
Standard InChI Key KDUTYKZJYXSHLK-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)N)C(F)(F)F)C#N
Canonical SMILES C1=C(C(=CC(=C1F)N)C(F)(F)F)C#N

Introduction

Chemical Identity and Properties

Basic Information

4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile is characterized by the following key identifiers and properties:

PropertyValue
CAS Number1398046-66-6
Molecular FormulaC₈H₄F₄N₂
Molecular Weight204.128 g/mol
IUPAC Name4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile
Canonical SMILESNC1=C(F)C=C(C#N)C(C(F)(F)F)=C1
Physical StateCrystalline solid
Purity (Commercial)≥98%

The compound contains a benzonitrile core with strategically positioned functional groups: an amino group at position 4, a fluorine atom at position 5, and a trifluoromethyl group at position 2 . This arrangement creates a molecule with distinctive electronic distribution and reactivity patterns.

Structural Features

The molecular structure of 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile incorporates several important functional groups that contribute to its chemical behavior:

The strategic positioning of these groups creates unique electronic and steric effects that influence the compound's reactivity, stability, and biological interactions .

Synthesis and Preparation Methods

Bromination-Cyanation Approach

One potential synthetic route involves a multi-step process starting with m-trifluoromethyl fluorobenzene:

  • Selective Bromination: Treatment of m-trifluoromethyl fluorobenzene with dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and concentrated sulfuric acid to achieve regioselective bromination at the desired position.

  • Cyano Group Introduction: Replacement of the bromine with a cyano group using cuprous cyanide under controlled conditions.

  • Aminolysis: Introduction of the amino group through selective nitration followed by reduction, or through direct amination reactions using liquid ammonia under appropriate conditions .

Aldehyde Conversion Route

An alternative synthetic pathway may involve:

  • Preparation of Precursor: Synthesis of 4-amino-5-fluoro-2-(trifluoromethyl)benzaldehyde as an intermediate.

  • Nitrile Formation: Conversion of the aldehyde to nitrile using ammonium hydrogen sulfate and acetic acid in toluene at reflux conditions for 16 hours.

  • Purification: Work-up with aqueous sodium hydroxide, phase separation, and solvent removal under reduced pressure, followed by crystallization at low temperature (-5 to 0°C) .

Industrial Production

For industrial-scale production, the synthesis likely employs optimized versions of laboratory methods, focusing on cost-effectiveness, safety, and environmental considerations. Based on manufacturing processes for similar fluorinated compounds, the following aspects would be important:

  • Raw Material Selection: Utilization of readily available starting materials such as fluorinated aromatics.

  • Process Optimization: Employment of catalysts, precise temperature control, and optimized reaction times to maximize yield and purity.

  • Purification Techniques: Implementation of efficient purification methods such as recrystallization or chromatography to ensure high-purity product (>99%).

  • Waste Management: Development of processes that minimize harmful emissions and waste generation .

For similar fluorinated benzonitriles, industrial processes can achieve yields up to 73-75% with purity exceeding 99% .

Applications

Pharmaceutical Applications

4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile serves as a valuable building block in pharmaceutical synthesis due to its unique structural features:

  • Drug Development: The compound may serve as a precursor in the synthesis of various pharmaceutical agents, particularly those requiring fluorinated aromatic cores.

  • Medicinal Chemistry: The presence of the trifluoromethyl group can enhance drug potency and metabolic stability, while the amino group provides a site for further functionalization.

  • Enzyme Inhibitors: Derivatives of this compound might function as enzyme inhibitors by leveraging the electronic effects of the fluorine and trifluoromethyl groups to enhance binding to target proteins .

Agricultural Applications

In agrochemical development, fluorinated benzonitriles like 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile offer several advantages:

  • Herbicide Precursors: The compound may serve as an intermediate in the synthesis of herbicides, where the trifluoromethyl group enhances lipophilicity and persistence.

  • Fungicide and Insecticide Development: The unique electronic properties can contribute to the development of crop protection agents with improved efficacy.

  • Metabolic Stability: The presence of fluorine substituents typically increases resistance to metabolic degradation, potentially extending the active life of derived agrochemicals .

Research and Development Applications

In research settings, this compound offers utility as a specialized reagent:

  • Synthetic Building Block: Its multiple functional groups make it valuable for constructing more complex molecular architectures.

  • Probe Compound: The fluorine atoms can serve as NMR probes for studying molecular interactions and reaction mechanisms.

  • Materials Science: The compound may contribute to the development of advanced materials with unique electronic properties due to its fluorinated structure .

Biological Activity

Structure-Activity Relationships

Understanding the contribution of each functional group to biological activity provides insights into potential applications:

Functional GroupContribution to Biological Activity
Amino (-NH₂)Forms hydrogen bonds with target biomolecules; serves as site for metabolism or further derivatization
Fluorine (-F)Enhances metabolic stability; alters electronic distribution; increases lipophilicity
Trifluoromethyl (-CF₃)Significantly increases lipophilicity; provides strong electron-withdrawing effects; enhances binding to hydrophobic pockets
Nitrile (-C≡N)Serves as hydrogen bond acceptor; provides dipole moment; can interact with specific enzyme binding sites

The strategic positioning of these groups on the benzene ring creates a unique electronic environment that can influence interactions with biological targets .

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Respiratory EffectsCategory 3H335: May cause respiratory irritation

The compound likely carries a signal word of "Warning" based on its hazard profile .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds offer valuable comparative insights:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile1398046-66-6C₈H₄F₄N₂204.13Reference compound
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6C₈H₅F₃N₂186.13Lacks 5-fluoro substituent
5-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile1398046-69-9C₉H₂F₄N₂S246.19Isothiocyanato instead of amino group
4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile155255-45-1C₈H₄BrF₃N₂265.03Bromo instead of fluoro at position 5
4-Amino-3-(trifluoromethoxy)benzonitrile175278-23-6C₈H₅F₃N₂O202.13Trifluoromethoxy at position 3

This comparison reveals how subtle structural modifications can significantly alter chemical and biological properties .

Effect of Structural Modifications

Structural modifications to 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile result in various property changes:

Effect of Fluorine Substitution

The presence of fluorine at position 5 in 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile, compared to its absence in 4-Amino-2-(trifluoromethyl)benzonitrile, confers:

  • Enhanced Metabolic Stability: The additional fluorine atom increases resistance to metabolic degradation.

  • Altered Electronic Distribution: The electron-withdrawing effect of fluorine modifies the reactivity of nearby functional groups.

  • Increased Lipophilicity: The additional fluorine typically enhances lipophilicity, potentially improving membrane permeability .

Functional Group Replacement

The replacement of the amino group with an isothiocyanato group, as in 5-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile, results in:

  • Different Reactivity Profile: The isothiocyanato group is more electrophilic than the amino group, enabling different types of reactions.

  • Altered Hydrogen Bonding: Unlike the amino group, the isothiocyanato group cannot serve as a hydrogen bond donor but can act as an acceptor.

  • Increased Molecular Weight: The molecular weight increases from 204.13 to 246.19 g/mol .

Halogen Exchange

Substituting fluorine with bromine, as in 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile:

  • Increased Molecular Weight: Results in a significantly higher molecular weight (265.03 g/mol).

  • Different Electronic Effects: Bromine is less electronegative but more polarizable than fluorine, altering electronic distribution.

  • Enhanced Reactivity in Certain Reactions: The C-Br bond is more reactive in cross-coupling reactions compared to C-F .

Research Developments and Future Directions

Current Research Trends

Recent research involving fluorinated benzonitriles similar to 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile has focused on:

  • Drug Discovery: Exploration of these compounds as building blocks for novel pharmaceutical agents, particularly those targeting specific enzymes or receptors.

  • Synthetic Methodology: Development of more efficient and environmentally friendly methods for their preparation.

  • Structure-Activity Relationships: Investigation of how structural modifications affect biological activity, pharmacokinetics, and toxicity profiles .

Future Research Opportunities

Several promising research directions for 4-Amino-5-fluoro-2-(trifluoromethyl)benzonitrile include:

  • Optimization of Synthetic Routes: Development of more efficient, scalable, and environmentally benign methods for its preparation.

  • Exploration of Biological Activities: Comprehensive screening of the compound and its derivatives for various biological activities.

  • Materials Science Applications: Investigation of potential applications in electronic materials, liquid crystals, or specialty polymers.

  • Medicinal Chemistry Development: Further exploration as a scaffold for developing new pharmaceutical agents, leveraging the unique properties conferred by its functional groups .

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